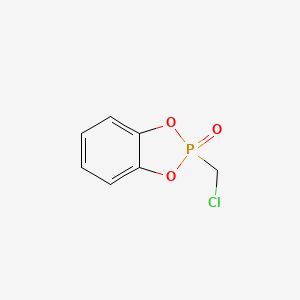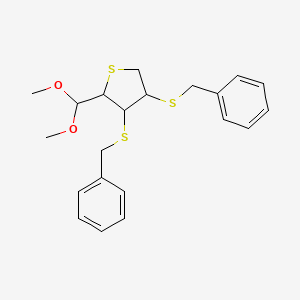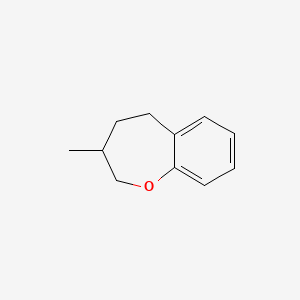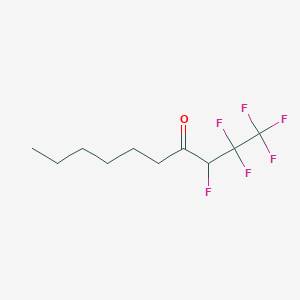
1,1,1,2,2,3-Hexafluorodecan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3-Hexafluorodecan-4-one is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a decanone backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-Hexafluorodecan-4-one typically involves the introduction of fluorine atoms into a decanone structure. One common method is the direct fluorination of decan-4-one using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. Additionally, the use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3-Hexafluorodecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,2,2,3-Hexafluorodecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorine signature.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3-Hexafluorodecan-4-one is largely influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane
- Perfluorobutanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethane
Uniqueness
1,1,1,2,2,3-Hexafluorodecan-4-one is unique due to its specific arrangement of fluorine atoms and the decanone backbone. This unique structure imparts distinct physicochemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. These properties differentiate it from other fluorinated compounds and make it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
113487-29-9 |
|---|---|
Molecular Formula |
C10H14F6O |
Molecular Weight |
264.21 g/mol |
IUPAC Name |
1,1,1,2,2,3-hexafluorodecan-4-one |
InChI |
InChI=1S/C10H14F6O/c1-2-3-4-5-6-7(17)8(11)9(12,13)10(14,15)16/h8H,2-6H2,1H3 |
InChI Key |
JFWCHWLJUIBZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)C(C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


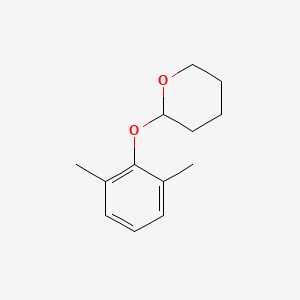

![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
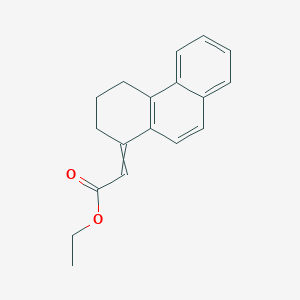
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
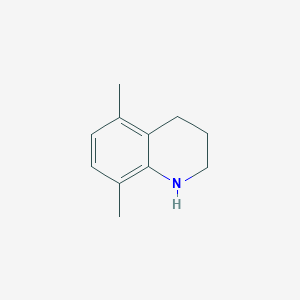
![3,3'-[Carbonothioylbis(azanediylmethylene)]bis(6-hydroxybenzoic acid)](/img/structure/B14309354.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
